REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(O[CH:14]=[C:15]([C:18]#[N:19])[C:16]#[N:17])C>CCO>[NH2:19][C:18]1[N:9]([C:6]2[CH:7]=[CH:8][C:3]([F:2])=[CH:4][CH:5]=2)[N:10]=[CH:14][C:15]=1[C:16]#[N:17] |f:0.1|
|
Name
|
|
Quantity
|
50.9 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
40.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
TEA
|
Quantity
|
45.8 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
stir overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After about 10 min the mixture was warmed in an oil bath
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
STIRRING
|
Details
|
the material was stirred with water (300 mL)
|
Type
|
FILTRATION
|
Details
|
After about 30 min the solids were collected by filtration
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with water (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at about 65° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C1=CC=C(C=C1)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |